molecular formula C10H19NO3 B7809737 tert-Butyl (3-(oxiran-2-yl)propyl)carbamate

tert-Butyl (3-(oxiran-2-yl)propyl)carbamate

Cat. No.: B7809737
M. Wt: 201.26 g/mol
InChI Key: WAUPLTBYJNZQJL-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(oxiran-2-yl)propyl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an oxirane (epoxide) ring, and a carbamate functional group

Synthetic Routes and Reaction Conditions:

  • Epoxidation of Alkenes: One common synthetic route involves the epoxidation of an appropriate alkene precursor using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a base.

  • Carbamate Formation: The resulting epoxide can then be reacted with an amine under basic conditions to form the carbamate group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The epoxide ring can undergo oxidation reactions to form diols or other oxidized products.

  • Reduction: Reduction of the epoxide ring can lead to the formation of alcohols.

  • Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions:

  • Oxidation: m-CPBA, hydrogen peroxide, and bases such as sodium hydroxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Amines, alcohols, or thiols in the presence of a base.

Major Products Formed:

  • Diols: Resulting from the oxidation of the epoxide ring.

  • Alcohols: Resulting from the reduction of the epoxide ring.

  • Substituted Carbamates: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: Tert-Butyl (3-(oxiran-2-yl)propyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: The compound is used in the production of coatings, adhesives, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism by which tert-Butyl (3-(oxiran-2-yl)propyl)carbamate exerts its effects involves its reactivity with nucleophiles and electrophiles. The epoxide ring is highly reactive and can open to form diols or react with amines to form substituted carbamates. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound can interact with various enzymes, potentially inhibiting or modulating their activity.

  • Pathways: It may be involved in biochemical pathways related to the synthesis of natural products or pharmaceuticals.

Comparison with Similar Compounds

  • Tert-Butyl 3-(oxiran-2-yl)propanoate: Similar structure but lacks the carbamate group.

  • Tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a propyl group.

This comprehensive overview highlights the importance and versatility of tert-Butyl (3-(oxiran-2-yl)propyl)carbamate in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-4-5-8-7-13-8/h8H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUPLTBYJNZQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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